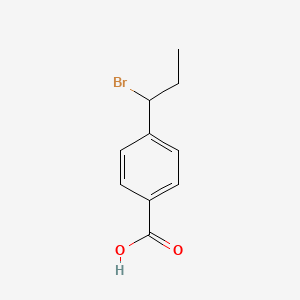

4-(1-Bromopropyl)benzoic acid

Description

The study of 4-(1-Bromopropyl)benzoic acid is best understood within the broader context of halogenated benzoic acid derivatives. Its structure, featuring a bromine atom on the benzylic carbon of the propyl side chain, offers a specific point of reactivity, distinguishing it from isomers where the bromine is on a different carbon of the alkyl chain or directly on the aromatic ring.

Halogenated benzoic acids are a class of organic compounds that have been extensively studied and utilized in organic synthesis. The introduction of a halogen atom onto the benzoic acid framework can significantly alter the electronic properties and reactivity of the molecule. These compounds serve as crucial starting materials and intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. mdpi.com

The synthesis of halogenated benzoic acids can be achieved through various methods. A common approach involves the oxidation of alkylbenzenes that already contain a halogen on the aromatic ring. For instance, the oxidation of a halogenated toluene (B28343) derivative can yield the corresponding halogenated benzoic acid. pressbooks.pub Conversely, direct halogenation of benzoic acid or its derivatives can also be performed, although controlling the position of halogenation (regioselectivity) can be a challenge. nih.gov

The presence of a halogen, such as bromine, on the aromatic ring or a side chain provides a handle for further chemical transformations, most notably in cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govprinceton.edu

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical modifications at two distinct sites: the benzylic bromide and the carboxylic acid.

The bromine atom is located at the benzylic position, the carbon atom directly attached to the benzene (B151609) ring. C-H bonds at this position are relatively weak, and the resulting benzylic radicals or carbocations are stabilized by resonance with the aromatic ring. masterorganicchemistry.comlibretexts.org This inherent stability makes the benzylic position particularly reactive. Consequently, the bromine atom in this compound is a good leaving group in nucleophilic substitution reactions. orgoreview.comquora.comucalgary.ca This allows for the straightforward introduction of a wide variety of functional groups by reacting it with different nucleophiles. For example, it can be converted to alcohols, ethers, amines, nitriles, and other derivatives, making it a valuable precursor for a diverse range of more complex molecules. orgoreview.comucalgary.ca

| Reagent (Nucleophile) | Resulting Functional Group | Product Type |

|---|---|---|

| Hydroxide (B78521) (e.g., NaOH) | -OH | Alcohol |

| Alkoxide (e.g., NaOCH2CH3) | -OR | Ether |

| Cyanide (e.g., NaCN) | -CN | Nitrile |

| Ammonia (NH3) | -NH2 | Primary Amine |

| Azide (e.g., NaN3) | -N3 | Azide |

Simultaneously, the carboxylic acid group (-COOH) is another site for extensive chemical modification. It can undergo esterification with alcohols, be converted into amides by reacting with amines, or be transformed into more reactive acyl chlorides using reagents like thionyl chloride. solubilityofthings.com Furthermore, the carboxylic acid can be reduced to a primary alcohol. The ability to perform these transformations allows for another dimension of synthetic diversification. solubilityofthings.com

| Reagent | Resulting Functional Group | Product Type |

|---|---|---|

| Alcohol (R-OH), Acid Catalyst | -COOR | Ester |

| Amine (R-NH2) | -CONHR | Amide |

| Thionyl Chloride (SOCl2) | -COCl | Acyl Chloride |

| Reducing Agent (e.g., LiAlH4) | -CH2OH | Primary Alcohol |

The presence of these two distinct reactive centers allows for sequential and selective reactions, enabling the construction of complex molecular architectures from a relatively simple starting material.

The field of organic synthesis is continually evolving, with a focus on developing more efficient and selective reactions. Research relevant to molecules like this compound is moving in several exciting directions.

One of the most significant recent advances is the development of transition-metal-catalyzed C–H activation (or functionalization). mdpi.comresearchgate.net These methods allow for the direct conversion of C–H bonds on the aromatic ring into new C-C or C-heteroatom bonds, often with high regioselectivity. nih.gov For benzoic acid derivatives, this has opened up new ways to introduce functional groups at the ortho or meta positions, which can be challenging to achieve through classical electrophilic aromatic substitution. researchgate.netnih.gov While not yet applied specifically to this compound, these techniques represent a powerful future tool for modifying its aromatic core.

Another important research trajectory is the use of carboxylic acids as coupling partners in decarboxylative reactions. nih.govprinceton.edu In these processes, the carboxylic acid group itself is removed and replaced with another functional group. This strategy transforms the carboxylic acid from a simple functional group into a versatile "handle" for cross-coupling reactions, providing a novel way to form new bonds. princeton.eduruhr-uni-bochum.deacs.org

Furthermore, the direct carboxylation of aromatic compounds using carbon dioxide as a C1 source is an area of growing interest due to its potential for sustainability. chemistryviews.orgrsc.org Developing new methods to synthesize aromatic carboxylic acids from simple precursors is a key goal in green chemistry.

These modern synthetic methodologies highlight the ongoing innovation in the chemistry of aromatic carboxylic acids and suggest potential future research directions for exploring the full synthetic utility of this compound and related compounds.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

4-(1-bromopropyl)benzoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |

InChI Key |

CDDSICJHYZLYFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Bromopropyl Benzoic Acid and Its Precursors

Regioselective Bromination Approaches for Propylbenzoic Acid Scaffolds

Achieving regioselectivity in the bromination of propylbenzoic acid is crucial for the targeted synthesis of 4-(1-Bromopropyl)benzoic acid. The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, is particularly reactive and the primary site for bromination under specific conditions. chemistrysteps.comlibretexts.org

Radical Bromination Techniques at the Benzylic Position

Radical bromination is a key method for selectively introducing a bromine atom at the benzylic position of an alkylbenzene. masterorganicchemistry.com This selectivity is attributed to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com

N-Bromosuccinimide (NBS) as a Selective Reagent:

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. chadsprep.commasterorganicchemistry.com It provides a low, constant concentration of bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com

The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide. chegg.com The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical necessary for the chain reaction. chemistrysteps.com

The Wohl-Ziegler reaction specifically describes the allylic or benzylic bromination of hydrocarbons using NBS and a radical initiator. wikipedia.org

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Br bond to form radicals. chadsprep.com

Propagation: A bromine radical abstracts a benzylic hydrogen from the propylbenzoic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired this compound and a new bromine radical. chemistrysteps.com

Termination: Combination of any two radicals. chegg.com

| Initiator | Solvent | Conditions | Outcome |

| Benzoyl Peroxide | Chlorobenzene | Reflux | Synthesis of 4-(bromomethyl)benzoic acid from 4-methylbenzoic acid. ysu.edu |

| Light (hν) or Peroxide | Carbon Tetrachloride (historically), Trifluorotoluene (greener alternative) wikipedia.org | Heat | Selective benzylic bromination. chadsprep.comwikipedia.org |

Electrophilic Bromination Strategies

While radical bromination is preferred for the benzylic position, electrophilic aromatic substitution is another important bromination strategy that targets the aromatic ring itself. quora.com This method is generally not used to synthesize this compound from 4-propylbenzoic acid, as it would introduce bromine onto the ring.

In the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃), bromine (Br₂) becomes a strong electrophile. youtube.com

The carboxyl group (-COOH) is a deactivating and meta-directing group. youtube.com Therefore, electrophilic bromination of benzoic acid would yield m-bromobenzoic acid. youtube.com The propyl group, being an ortho-, para-director, would direct bromination to those positions on the ring if it were the dominant directing group. askfilo.com

Carboxylic Acid Functionalization in the Presence of Bromine Moieties

The synthesis of this compound can also be approached by first establishing the propyl group and then introducing the carboxylic acid functionality, or vice versa, while being mindful of the bromine's reactivity.

Oxidation of Alkyl Chains to Benzoic Acid Derivatives

A common route to substituted benzoic acids involves the oxidation of an alkyl group attached to the benzene ring. libretexts.org This method is particularly effective as long as there is at least one hydrogen atom at the benzylic position. libretexts.orgmasterorganicchemistry.com

Strong Oxidizing Agents: Reagents like potassium permanganate (B83412) (KMnO₄) libretexts.orgmasterorganicchemistry.comresearchgate.net or chromic acid (H₂CrO₄) can oxidize an alkyl chain, regardless of its length, to a carboxylic acid group. libretexts.org The reaction is typically performed under heating in aqueous conditions. libretexts.orgresearchgate.net

Reaction Conditions: The oxidation can be carried out in acidic, alkaline, or neutral conditions. For instance, heating an alkylbenzene with aqueous potassium permanganate followed by acidification yields the corresponding benzoic acid. libretexts.orgresearchgate.net

| Starting Material | Oxidizing Agent | Conditions | Product |

| n-Propylbenzene | K₂Cr₂O₇, H₂SO₄ | Heat | Propylbenzoic acid. askfilo.comvaia.com |

| Alkylbenzenes | KMnO₄ | Heat, Aqueous | Benzoic acids. libretexts.orgmasterorganicchemistry.com |

| p-Xylene (B151628) | Air, Co(III) catalyst | Industrial Process | Terephthalic acid. libretexts.org |

Catalytic Oxidation Methods for Benzylic Carbons

Modern synthetic chemistry is increasingly moving towards catalytic methods for oxidation, which offer milder conditions and higher selectivity.

Metal-Organic Frameworks (MOFs): A polyoxometalate-based metal-organic framework (POMOF-1) has been shown to be an efficient heterogeneous catalyst for the selective oxidation of benzylic C-H bonds. rsc.orgresearchgate.net In conjunction with N-hydroxyphthalimide (NHPI) as a co-catalyst and using molecular oxygen as the oxidant, this system can convert methylarenes into aryl carboxylic acids. rsc.org

Photocatalysis: Decatungstate photocatalysis enables the aerobic oxidation of C-H bonds to carboxylic acids under mild conditions. researchgate.net This method represents a green approach to this transformation. Dual photoredox and copper catalysis has also been developed for the enantioselective oxidation of benzylic C-H bonds to form chiral esters and alcohols. chemrxiv.org

Cobalt-Manganese-Bromide Catalysis: Industrially, the oxidation of p-xylene to terephthalic acid is often carried out using a Co-Mn-Br catalyst system with air as the oxidant. atamanchemicals.comatamanchemicals.com A similar system has been used to oxidize 4-n-propylbenzoic acid to terephthalic acid. atamanchemicals.comatamanchemicals.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and its precursors aims to reduce environmental impact by using less hazardous materials, improving energy efficiency, and minimizing waste.

Safer Solvents: The use of hazardous solvents like carbon tetrachloride in Wohl-Ziegler brominations is being replaced by greener alternatives such as trifluorotoluene. wikipedia.org

Catalytic Processes: The development of catalytic oxidation methods reduces the need for stoichiometric amounts of harsh oxidizing agents like KMnO₄. rsc.orgresearchgate.net Using catalysts like POMOF-1 with O₂ as the oxidant is an example of a more environmentally benign process. rsc.orgmdpi.com

Water as a Solvent: Performing reactions in water is a key goal of green chemistry. The synthesis of benzoic acid from benzaldehyde (B42025) has been achieved using potassium permanganate in water. mdpi.com Similarly, selenium-catalyzed oxidation of aldehydes to carboxylic acids can be performed in water with hydrogen peroxide as the oxidant. mdpi.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. For example, the synthesis of a benzoic acid derivative from 2-amino-4-bromobenzoic acid was achieved in minutes under microwave irradiation, compared to hours with conventional reflux. derpharmachemica.com

Renewable Feedstocks: Research into producing key chemical building blocks from renewable sources is a major area of green chemistry. For instance, terephthalic acid, a related dicarboxylic acid, has been synthesized from corn stover lignin (B12514952) in a multi-step process. atamanchemicals.comatamanchemicals.com

| Green Chemistry Aspect | Traditional Method | Greener Alternative |

| Solvent | Carbon Tetrachloride (for bromination) | Trifluorotoluene, wikipedia.org Water mdpi.com |

| Oxidant | Stoichiometric KMnO₄ or CrO₃ | Catalytic O₂/Air, rsc.orgatamanchemicals.com H₂O₂ mdpi.com |

| Energy | Conventional Heating (hours) | Microwave Irradiation (minutes) derpharmachemica.com |

| Catalyst | Lewis acids (e.g., AlCl₃) | Recyclable heterogeneous catalysts (e.g., POMOFs), rsc.org Photocatalysts researchgate.net |

Solvent-Free Reaction Conditions

The move towards green and sustainable chemistry has propelled the development of solvent-free reaction conditions. These methods reduce environmental impact by eliminating the use of volatile organic compounds (VOCs), which are often toxic and difficult to recycle. In the context of benzoic acid derivatives, purification by recrystallization from water is a well-established technique that avoids organic solvents, leveraging the high solubility of benzoic acid in hot water versus its poor solubility in cold water. atamanchemicals.com This principle is applicable to this compound, minimizing the use of hazardous solvents during the purification step.

For the synthesis itself, solvent-free approaches can involve solid-state reactions, where reactants are mixed and ground together, or reactions on solid supports. Another approach is to conduct reactions in a melt phase at temperatures above the melting points of the reactants, eliminating the need for a solvent. While specific solvent-free syntheses for this compound are not extensively documented, the preparation of its precursors can be adapted. For instance, the oxidation of a corresponding alcohol can be performed under solvent-free or near solvent-free conditions, using a solid-supported oxidizing agent or by leveraging thermal activation.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.

A parallel can be drawn from the synthesis of related benzoic acid compounds. For example, the oxidation of benzyl (B1604629) alcohol derivatives to benzoic acids can be significantly enhanced using energy input. One documented method involves the use of ultrasonic irradiation to promote the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid, a precursor to the target molecule, achieving a 98% yield in just 30 minutes. google.com This demonstrates the potential for energy-assisted synthesis. A similar microwave-assisted approach for the benzylic bromination of 4-propylbenzoic acid or the oxidation of 4-(1-bromopropyl)benzyl alcohol could offer substantial advantages over traditional methods.

Table 1: Comparison of Conventional and Microwave-Assisted Oxidation (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 4-8 hours) | Minutes (e.g., 10-30 min) |

| Energy Input | Conductive heating, slow, inefficient | Direct dielectric heating, rapid, efficient |

| Typical Yield | Moderate to Good | Good to Excellent |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

Atom Economy and Waste Minimization in Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is achieved in reactions like additions and rearrangements, while substitutions and eliminations tend to have lower atom economy due to the generation of byproducts.

In the preparation of this compound, maximizing atom economy involves selecting an optimal synthetic route.

Route 1 (Benzylic Bromination): Starting from 4-propylbenzoic acid, a direct benzylic bromination using a reagent like N-Bromosuccinimide (NBS) is a common strategy. This route is relatively direct.

Waste minimization is intrinsically linked to atom economy but also considers waste from solvents, reagents, and purification steps. The industrial production of benzoic acid often involves the partial oxidation of toluene (B28343) with oxygen, a process that uses abundant materials and proceeds in high yield, representing an efficient pathway. atamanchemicals.com For laboratory-scale synthesis, purification via recrystallization from water instead of organic solvents is a key strategy for waste reduction. atamanchemicals.com

Table 2: Atom Economy Comparison for Synthetic Precursors (Illustrative)

| Synthetic Step | Reactants | Products | Byproducts | Atom Economy |

| Toluene Oxidation | Toluene + O₂ | Benzoic Acid | H₂O | High |

| Grignard Carboxylation | Bromobenzene + Mg + CO₂ | Benzoic Acid | MgBr₂ | Moderate |

| Benzotrichloride Hydrolysis | Benzotrichloride + Ca(OH)₂ | Calcium Benzoate | CaCl₂, H₂O | Low |

Stereoselective Synthesis of Enantiopure this compound

The this compound molecule contains a chiral center at the carbon atom bonded to the bromine. The synthesis of a single enantiomer (enantiopure compound) is often crucial for applications in pharmaceuticals and materials science. Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through several advanced strategies.

One major approach is the kinetic resolution of a racemic mixture. This involves using a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for their separation. Lipase-mediated resolutions are a well-established method for this purpose. mdpi.com For example, a racemic ester precursor of this compound could be subjected to enzymatic hydrolysis, where a lipase (B570770) selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as unreacted ester. These can then be separated.

Another powerful strategy is asymmetric synthesis , where a new stereocenter is created with a preference for one configuration. This can be accomplished using:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is formed, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst can induce the formation of one enantiomer over the other.

Substrate-Controlled Reactions: The existing chirality in a molecule can direct the formation of a new stereocenter, as seen in reactions like the stereoselective Ireland-Claisen rearrangement. rsc.org

These methods allow for the targeted synthesis of either the (R)- or (S)-enantiomer of this compound, providing access to chirally pure building blocks for advanced applications. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 4 1 Bromopropyl Benzoic Acid

Nucleophilic Substitution Reactions at the Bromopropyl Moiety.libretexts.org

The presence of a bromine atom on the propyl chain makes 4-(1-Bromopropyl)benzoic acid susceptible to nucleophilic substitution reactions. smolecule.com These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile. The specific pathway of this substitution, whether S_N1 or S_N2, is influenced by several factors including the nature of the nucleophile, the solvent, and the steric environment of the electrophilic carbon.

S_N1 and S_N2 Pathways.libretexts.org

The substitution at the secondary benzylic carbon of this compound can proceed through either an S_N1 or S_N2 mechanism. ucsd.edumasterorganicchemistry.com

The S_N1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism. masterorganicchemistry.com It begins with the slow, rate-determining departure of the bromide leaving group to form a secondary benzylic carbocation intermediate. masterorganicchemistry.com This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. msu.edu In the second, faster step, a nucleophile attacks the planar carbocation. ucsd.edumasterorganicchemistry.com This pathway is favored by hindered electrophiles, weak or neutral nucleophiles (like water or alcohols), and polar protic solvents that can stabilize the carbocation intermediate. ucsd.edu

The S_N2 (Substitution Nucleophilic Bimolecular) reaction, in contrast, is a concerted, single-step process. masterorganicchemistry.com The nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. ucsd.edu This "backside attack" occurs through a five-membered transition state. masterorganicchemistry.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comvanderbilt.edu This pathway is favored by unhindered electrophiles, powerful anionic nucleophiles, and polar aprotic solvents. ucsd.edu

Given that this compound has a secondary benzylic carbon, it can potentially react via either pathway. ucsd.edu The choice between S_N1 and S_N2 is often competitive and can be influenced by the specific reaction conditions. ucsd.edu

Stereochemical Outcomes of Nucleophilic Substitutions

The stereochemistry of the product resulting from a nucleophilic substitution reaction on this compound depends on the operative mechanism.

S_N1 Reactions: Because the S_N1 mechanism involves a planar carbocation intermediate, the incoming nucleophile can attack from either face with equal probability. ucsd.edulibretexts.org If the starting material is chiral, this leads to a mixture of retention and inversion of configuration, often resulting in a racemic mixture of the two enantiomers. ucsd.edumasterorganicchemistry.comlibretexts.org

S_N2 Reactions: The S_N2 reaction proceeds with a specific stereochemical outcome: inversion of configuration at the chiral center. ucsd.edu This is a direct consequence of the backside attack by the nucleophile. ucsd.edu

The stereochemical outcome serves as a key diagnostic tool for determining the dominant reaction pathway.

Transformations Involving the Carboxylic Acid Functionality.masterorganicchemistry.com

The carboxylic acid group of this compound is a versatile functional group that can undergo several important transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reaction Mechanisms.smolecule.comvanderbilt.eduucoz.comsavemyexams.com

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, with the Fischer esterification being a common example. operachem.com This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the alcohol. libretexts.orglibretexts.org To drive the reversible reaction towards the ester product, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org

Amidation: Amides can be formed from the carboxylic acid by reaction with an amine. numberanalytics.com Direct reaction is possible but often requires harsh conditions. libretexts.org More commonly, the carboxylic acid is first activated by converting it into a more reactive derivative, such as an acid chloride. libretexts.orgnumberanalytics.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct condensation of the carboxylic acid and the amine. numberanalytics.com The mechanism of these reactions generally involves the nucleophilic attack of the amine on the activated carbonyl carbon, followed by the elimination of a leaving group. numberanalytics.com

Interactive Data Table: Esterification and Amidation Reactions

| Reaction | Reactants | Reagents/Conditions | Product | Mechanism Highlights |

| Fischer Esterification | This compound, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 4-(1-bromopropyl)benzoate | Protonation of carbonyl, nucleophilic attack by alcohol, dehydration. libretexts.orglibretexts.org |

| Amidation (via Acid Chloride) | This compound | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., Ammonia) | 4-(1-Bromopropyl)benzamide | Formation of a highly reactive acid chloride intermediate. libretexts.org |

| Amidation (with Coupling Agent) | This compound, Amine | DCC or EDC | N-substituted 4-(1-bromopropyl)benzamide | In-situ activation of the carboxylic acid to facilitate nucleophilic attack by the amine. numberanalytics.com |

Decarboxylation Pathways and Related Reactivity.nih.gov

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple benzoic acids is generally difficult and requires high temperatures. nih.gov However, the presence of certain activating groups on the aromatic ring can facilitate this process. nist.gov For instance, the decarboxylation of benzoic acids is significantly faster when an electron-donating group like a hydroxyl group is present at the ortho or para position. nist.gov

One method for decarboxylation involves heating the carboxylic acid or its sodium salt with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org This process replaces the carboxylic acid group with a hydrogen atom. libretexts.org For example, heating benzoic acid with soda lime can produce benzene. libretexts.org

Recent research has explored milder methods for decarboxylation. For instance, a copper-catalyzed decarboxylative hydroxylation of benzoic acids has been developed, which proceeds at a much lower temperature (35 °C) via a radical mechanism involving ligand-to-metal charge transfer. nih.gov

Aromatic Ring Reactivity and Substituent Effects.libretexts.org

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is influenced by the two existing substituents: the carboxylic acid group and the 1-bromopropyl group.

The carboxylic acid group (-COOH) is an electron-withdrawing group and therefore a deactivating group. It directs incoming electrophiles to the meta position relative to itself.

The 1-bromopropyl group is an alkyl group, which is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. However, the presence of the bromine atom on the benzylic carbon can influence its electronic effect. The benzylic position is activated towards radical reactions due to resonance stabilization of the resulting benzylic radical. libretexts.org

When two substituents are present on a benzene ring, their combined effects determine the position of further substitution. msu.edu In the case of this compound, the carboxylic acid group is a meta-director, and the alkyl group is an ortho, para-director. The directing effects of these two groups are synergistic, both favoring substitution at the positions ortho to the 1-bromopropyl group (and meta to the carboxylic acid).

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound possesses two substituents positioned para to each other: a carboxylic acid group (-COOH) and a 1-bromopropyl group (-CH(Br)CH₂CH₃). The regiochemical outcome of electrophilic aromatic substitution (EAS) on this molecule is dictated by the combined electronic effects of these two groups.

The carboxylic acid group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. firsthope.co.in Its deactivating nature is due to both inductive effects and resonance, which pull electron density from the ring. Consequently, the -COOH group directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carboxyl group). firsthope.co.in

Conversely, the 1-bromopropyl group's effect is more complex. Alkyl groups are typically activating and ortho, para-directing. However, the presence of an electronegative bromine atom at the benzylic position introduces an electron-withdrawing inductive effect, which can reduce the activating nature of the alkyl group. Despite this, the group is still expected to direct incoming electrophiles to the positions ortho to it (positions 3 and 5), as the para position is already occupied. The benzene ring in similar compounds, such as (1-bromoethyl)benzene, is known to participate in electrophilic aromatic substitution reactions. ambeed.com

In the case of this compound, the directing effects of both substituents converge. The carboxylic acid directs incoming electrophiles to position 3 and 5, and the 1-bromopropyl group also directs to the same positions. Therefore, electrophilic attack is strongly favored at the positions ortho to the 1-bromopropyl group and meta to the carboxylic acid group.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| -COOH (Carboxylic Acid) | Electron-withdrawing (Inductive and Resonance) | Strongly Deactivating | meta-directing | 3 and 5 |

| -CH(Br)CH₂CH₃ (1-Bromopropyl) | Weakly deactivating/activating (Inductive and Hyperconjugation) | Weakly Deactivating/Activating | ortho, para-directing | 3 and 5 (para is blocked) |

| Combined Effect | Deactivated Ring, Concerted Directing Effects | 3 and 5 |

Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). firsthope.co.inlibretexts.org For this compound, these reactions would be expected to yield the corresponding 3-substituted derivatives.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic technique that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation exclusively to the adjacent ortho position. wikipedia.org

For this compound, the carboxylic acid group can serve as an effective DMG. rsc.orgorganic-chemistry.org The process involves the initial deprotonation of the acidic carboxylic proton by the organolithium base (e.g., s-butyllithium), forming a lithium carboxylate. This carboxylate then acts as the DMG, directing a second equivalent of the base to remove a proton from the ortho position (positions 3 and 5). rsc.orgorganic-chemistry.org This methodology has been successfully applied to unprotected benzoic acids, obviating the need for more complex directing groups like amides. rsc.orgorganic-chemistry.org

The general mechanism proceeds as follows:

Acid-Base Reaction: The highly basic organolithium reagent first abstracts the acidic proton from the carboxylic acid group.

Coordination: The resulting lithium carboxylate coordinates with another molecule of the organolithium reagent.

ortho-Deprotonation: The coordinated base selectively removes a proton from the ortho position, forming a dilithiated intermediate. wikipedia.org

Electrophilic Quench: This aryllithium intermediate can then react with a wide range of electrophiles (E⁺) to introduce a new substituent at the ortho position.

Studies on substituted benzoic acids have established the carboxylic acid group as a DMG of intermediate strength. rsc.org The choice of base and reaction conditions can be critical. For instance, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org

| Substrate | Reagents | Conditions | Outcome | Source |

|---|---|---|---|---|

| Benzoic acid | BusLi–TMEDA | THF, –90 °C | Formation of the ortho-lithiated species. | rsc.org |

| 2-Methoxybenzoic acid | s-BuLi/TMEDA | -78 °C | Deprotonation exclusively ortho to the carboxylate (position 3). | organic-chemistry.org |

| 2-Methoxybenzoic acid | n-BuLi/t-BuOK | -78 °C | Reversal of regioselectivity; deprotonation at position 6. | organic-chemistry.org |

| General Arene with DMG | Alkyllithium (e.g., n-BuLi) | Varies | Deprotonation at the position ortho to the DMG. | wikipedia.orgorganic-chemistry.org |

Applying this strategy to this compound would predictably lead to lithiation at positions 3 and 5, enabling the synthesis of contiguously tri-substituted benzoic acid derivatives.

Radical Reaction Pathways and Their Characterization

This compound features two primary sites susceptible to radical reactions: the benzylic C-H bond of the 1-bromopropyl group and the carboxylic acid moiety.

Benzylic Radical Reactions: The benzylic position (the carbon atom attached to both the benzene ring and the bromine atom) is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.org The formation of this compound itself likely proceeds via a radical mechanism, specifically the bromination of 4-propylbenzoic acid using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide). philadelphia.edu.jo This type of reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgchegg.com

Once formed, the C-Br bond at the benzylic position can also undergo radical cleavage. For example, tributyltin hydride (Bu₃SnH) is a common reagent used for the dehalogenation of alkyl halides via a radical chain process. libretexts.org In this reaction, a tributyltin radical abstracts the bromine atom, generating a benzylic radical intermediate, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product, 4-propylbenzoic acid, and regenerate the tributyltin radical. libretexts.org

Acyl Radical Generation: Recent advances in photoredox catalysis have enabled the generation of acyl radicals directly from carboxylic acids. nih.gov Under visible light irradiation, a photocatalyst can facilitate the single-electron reduction of an activated carboxylic acid derivative (e.g., a mixed anhydride (B1165640) formed in situ). nih.gov This process generates an acyl radical, which can then participate in various bond-forming reactions, such as the acylarylation of alkenes. nih.gov This pathway provides a modern, mild alternative to traditional methods that often require harsh conditions or pre-functionalized starting materials. nih.gov

| Reaction Type | Reactive Site | Typical Reagents | Plausible Product | Mechanistic Pathway |

|---|---|---|---|---|

| Radical Dehalogenation | Benzylic C-Br bond | Bu₃SnH, AIBN (initiator) | 4-Propylbenzoic acid | Radical chain reaction involving a benzylic radical intermediate. libretexts.org |

| Acylarylation of Alkenes | Carboxylic acid | Alkene, Photocatalyst (e.g., Ir(ppy)₃), Visible Light, Activating Agent (e.g., DMDC) | Ketones via 1,2-acylarylation | Visible-light photoredox catalysis generating an acyl radical. nih.gov |

| Further Halogenation | Benzylic C-H bond (on the analogous 4-propylbenzoic acid) | N-bromosuccinimide (NBS), Radical Initiator | 4-(1,1-Dibromopropyl)benzoic acid (from this compound) or this compound (from 4-propylbenzoic acid) | Free radical halogenation at the benzylic position. philadelphia.edu.jochegg.com |

Derivatization Strategies and Functionalization of 4 1 Bromopropyl Benzoic Acid

Formation of Complex Esters and Amides

The presence of a carboxylic acid group in 4-(1-Bromopropyl)benzoic acid allows for the straightforward synthesis of a variety of esters and amides. These reactions are fundamental in organic synthesis, enabling the modification of the molecule's physical and chemical properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglumenlearning.comlibretexts.org This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. google.com For example, the reaction of this compound with methanol, in the presence of a mineral acid, would yield methyl 4-(1-bromopropyl)benzoate. lumenlearning.com The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with alcohols to form esters. libretexts.orglibretexts.org

Similarly, amides can be synthesized by the condensation of this compound with primary or secondary amines. researchgate.net This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. fishersci.co.uk These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. fishersci.co.uk Alternatively, the carboxylic acid can be converted to its corresponding acyl chloride, which then reacts with an amine, often in the presence of a base, to form the amide. fishersci.co.uk Boric acid has also been shown to be an effective catalyst for the direct amidation of benzoic acids with amines. sciepub.comsemanticscholar.org

The following table summarizes common methods for the synthesis of esters and amides from carboxylic acids:

| Product | Reagents | Method |

| Ester | Alcohol, Acid Catalyst | Fischer Esterification libretexts.orglumenlearning.comlibretexts.org |

| Ester | Alcohol, Thionyl Chloride (SOCl₂) | Acyl Chloride Formation libretexts.orglibretexts.org |

| Amide | Amine, Coupling Agent (e.g., DCC, EDC) | Amide Coupling fishersci.co.uk |

| Amide | Amine, Thionyl Chloride (SOCl₂) | Acyl Chloride Formation fishersci.co.uk |

| Amide | Amine, Boric Acid | Catalytic Amidation sciepub.comsemanticscholar.org |

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)

The benzylic bromide in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. mdpi.com

Suzuki, Heck, and Sonogashira Coupling with the Bromide

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The bromide of this compound can react with various aryl or vinyl boronic acids to form new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. rsc.orgbeilstein-journals.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comorganic-chemistry.org The bromide in this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce new vinyl groups. organic-chemistry.org A decarbonylative version of the Heck reaction has also been developed for aromatic carboxylic acids. organic-chemistry.org

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org This reaction would allow the introduction of an alkynyl group at the benzylic position of this compound. nih.govorganic-chemistry.orgpitt.edu

The following table outlines the key components for these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Boronic Acid/Ester | Palladium Catalyst, Base libretexts.orgyonedalabs.com |

| Heck | Alkene | Palladium Catalyst, Base mdpi.comorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base nrochemistry.comorganic-chemistry.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. organic-chemistry.orgrsc.org This reaction offers a powerful method to introduce a wide range of primary and secondary amines at the benzylic position of this compound. researchgate.netnih.gov The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed. rsc.orgtcichemicals.com

Cyclization Reactions Utilizing Dual Functionalities

The bifunctional nature of this compound, possessing both an electrophilic benzylic bromide and a nucleophilic carboxylate (or its derivatives), makes it an ideal substrate for intramolecular cyclization reactions to form heterocyclic structures. For instance, after conversion of the carboxylic acid to an ester, the resulting compound could potentially undergo intramolecular cyclization.

Furthermore, intermolecular cyclization reactions with suitable partners can lead to the formation of more complex ring systems. For example, a reaction with a dinucleophile could lead to the formation of a heterocyclic ring incorporating the atoms from the 1-bromopropyl side chain. The specific conditions and reaction partners would dictate the nature of the resulting cyclic product. rsc.org

Regioselective Functionalization of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound direct the position of further electrophilic aromatic substitution reactions. solubilityofthings.commasterorganicchemistry.com The carboxylic acid group is a deactivating, meta-directing group, while the 1-bromopropyl group is a weakly deactivating, ortho-, para-directing group. The interplay of these two groups will influence the regioselectivity of reactions such as nitration, sulfonation, and halogenation. libretexts.orguomustansiriyah.edu.iq

For instance, nitration of the aromatic ring would likely lead to substitution at the position ortho to the 1-bromopropyl group and meta to the carboxylic acid group. uomustansiriyah.edu.iq Selective functionalization can also be achieved through directed ortho-metalation strategies, where a directing group guides the deprotonation and subsequent functionalization of a specific ortho position. gu.se Recent advances have also demonstrated methods for the regioselective threefold substitution of benzoic acid derivatives. researchgate.netnih.gov Additionally, iridium-catalyzed ortho-monoiodination of benzoic acids has been developed, offering another route for selective functionalization. d-nb.info

The following table lists common electrophilic aromatic substitution reactions and the expected directing effects of the substituents on this compound:

| Reaction | Reagents | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | Ortho to -CH(Br)CH₂CH₃, Meta to -COOH uomustansiriyah.edu.iq |

| Sulfonation | SO₃, H₂SO₄ | Ortho to -CH(Br)CH₂CH₃, Meta to -COOH masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Ortho to -CH(Br)CH₂CH₃, Meta to -COOH libretexts.org |

This compound is a highly versatile molecule in organic synthesis. The distinct reactivity of its carboxylic acid and benzylic bromide moieties allows for a wide range of derivatization and functionalization strategies. From the formation of esters and amides to sophisticated palladium-catalyzed cross-coupling reactions and regioselective aromatic substitutions, this compound provides a robust platform for the construction of complex molecular architectures. The ability to perform these transformations selectively highlights the importance of this compound as a valuable building block for chemists in various fields.

Applications As a Molecular Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

While direct evidence is lacking, the structure of 4-(1-Bromopropyl)benzoic acid allows for hypothetical applications in the synthesis of more complex molecular architectures.

Role in Natural Product Synthesis

There are no documented instances of this compound being used in the total synthesis of natural products. In principle, a molecule with this structure could serve as a fragment for the construction of natural products containing a substituted benzoic acid motif. The propyl chain could be further functionalized or coupled with other fragments to build up the carbon skeleton of a target molecule.

Utility in the Synthesis of Pharmaceutical Intermediates

Similarly, the use of this compound as a pharmaceutical intermediate is not described in the available literature. Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The dual functionality of this compound could theoretically be exploited to create novel pharmaceutical candidates. For instance, the carboxylic acid could be coupled with an amine-containing fragment, while the bromo-group could be displaced by a nucleophile to introduce a different functional group, leading to a diverse range of potential drug-like molecules.

Monomer in Polymer and Material Science

The potential of this compound as a monomer in polymer and material science has not been explored in the scientific literature.

Integration into Functional Polymer Architectures

In theory, this compound could be used to synthesize functional polymers. The carboxylic acid group could be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting monomer could then be polymerized to yield a polymer with pendant bromopropyl groups. These bromine atoms could then be used for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain.

Application in Self-Assembled Supramolecular Structures

Benzoic acid and its derivatives are known to form self-assembled structures through hydrogen bonding of the carboxylic acid groups. While there are no studies on this compound in this context, it is plausible that it could form dimers or other supramolecular assemblies. The interplay between the hydrogen bonding of the carboxylic acid and potential halogen bonding involving the bromine atom could lead to the formation of unique and complex supramolecular architectures.

Development of Advanced Materials with Tunable Properties

There is no research available on the use of this compound in the development of advanced materials. The incorporation of this molecule into materials could potentially introduce specific properties. For example, the presence of the bromine atom could enhance flame retardancy or serve as a site for further chemical modification to tune the material's properties. The aromatic ring and carboxylic acid group could also contribute to the material's thermal stability and its ability to interact with other molecules or surfaces.

Computational and Theoretical Investigations of 4 1 Bromopropyl Benzoic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule like 4-(1-bromopropyl)benzoic acid. These computational methods model the molecule at the electronic level, providing insights into its geometry, stability, and reactive nature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized ground-state geometry and to analyze its electronic properties. mdpi.comicm.edu.pl

These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic descriptors that help in understanding the molecule's reactivity. mdpi.combuketov.edu.kz These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. icm.edu.pl Analysis of the molecular electrostatic potential (MESP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. buketov.edu.kz For instance, the bromine atom and the carboxylic acid group exert electron-withdrawing effects, influencing the electron distribution across the benzene (B151609) ring. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of the molecule likely to donate electrons. |

| LUMO Energy | -1.2 eV | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table are illustrative for a substituted benzoic acid and not specific experimental or calculated values for this compound.

Conformer Analysis and Energy Landscapes

The conformational flexibility of this compound is significant due to the presence of several rotatable single bonds: the bond connecting the propyl group to the benzene ring, the C-C bonds within the propyl chain, and the C-O bond of the carboxylic acid group. This flexibility means the molecule can exist in various spatial arrangements, known as conformers. rsc.org

Computational conformational analysis is used to identify the different possible stable conformers and to determine their relative energies. uc.pt For the carboxylic acid group, two primary planar conformers are typically considered: a cis form where the hydroxyl hydrogen points towards the carbonyl oxygen, and a trans form where it points away. The cis conformer is generally more stable. mdpi.comuc.pt For the 1-bromopropyl side chain, rotations around the C-C bonds lead to multiple staggered and eclipsed conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Relative Energy (kJ/mol) | Key Dihedral Angles |

|---|---|---|

| Global Minimum (cis-COOH, anti-propyl) | 0.00 | O=C-O-H ~0°; C-C-C-Br ~180° |

| cis-COOH, gauche-propyl | +5.2 | O=C-O-H ~0°; C-C-C-Br ~60° |

| trans-COOH, anti-propyl | +17.1 | O=C-O-H ~180°; C-C-C-Br ~180° |

| trans-COOH, gauche-propyl | +22.5 | O=C-O-H ~180°; C-C-C-Br ~60° |

Note: This table presents hypothetical data to illustrate the concept of conformer analysis. The values are based on typical energy differences found in similar substituted benzoic acids. uc.pt

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems, including chemical reactions. unimi.it By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model reaction pathways, revealing the dynamic conformational changes that occur as reactants approach each other and transform into products. ucl.ac.ukrsc.org

For this compound, MD simulations are particularly useful for investigating nucleophilic substitution (SN) reactions at the chiral carbon atom bonded to the bromine. This carbon is a key reactive site. An MD simulation could model the approach of a nucleophile, the formation of a transition state, and the departure of the bromide leaving group. rsc.orgnih.gov

These simulations can be performed in a vacuum or, more realistically, in an explicit solvent environment to account for the influence of solvent molecules on the reaction dynamics and energetics. ucl.ac.ukresearchgate.net The trajectories generated by MD provide a detailed, atomistic view of the reaction mechanism, which can complement the static picture provided by quantum chemical calculations of stationary points on the potential energy surface. unimi.itwhiterose.ac.uk For example, simulations can help understand how the flexibility of the propyl chain and the interactions of the carboxylic acid group with the solvent affect the accessibility of the reactive site and the stability of reaction intermediates. ucl.ac.ukgu.se

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships aims to correlate a molecule's structural features with its chemical behavior. Computational methods are central to establishing these relationships quantitatively through approaches like Quantitative Structure-Activity Relationship (QSAR) studies. nyxxb.cnnih.gov QSAR models are mathematical equations that relate chemical structure to physical, chemical, or biological activity. dergipark.org.trchitkara.edu.in

For this compound, computational descriptors derived from its structure can be used to predict its reactivity in various transformations. Key descriptors often include:

Electronic Parameters: Charges on specific atoms (e.g., the benzylic carbon and the bromine atom), HOMO/LUMO energies, and dipole moment. The electron-withdrawing nature of the bromine atom and the carboxylic acid substituent significantly influences the electronic properties of the benzene ring. researchgate.netresearchgate.net

Steric Parameters: Molecular volume, surface area, and specific conformational descriptors that describe the shape and bulk of the molecule.

Hydrophobicity Parameters: The partition coefficient (logP), which indicates how the molecule distributes between a non-polar and a polar solvent.

By analyzing these descriptors, one can predict, for example, the susceptibility of the C-Br bond to nucleophilic attack. The benzylic position of the bromine atom makes it a good leaving group, favoring substitution reactions. The electron-withdrawing carboxylic acid group at the para position can influence the reaction rate by stabilizing transition states. mdpi.com Computational analysis of the Fukui function can further pinpoint the most electrophilic and nucleophilic sites within the molecule, offering a detailed map of local reactivity. mdpi.com

Computational Design of Catalysts for Transformations of this compound

Computational methods play a crucial role in the rational design of catalysts for specific chemical transformations. pnnl.govnih.gov For a substrate like this compound, several reactions could be targeted, including dehalogenation, cross-coupling reactions (e.g., Suzuki, Heck), or esterification of the carboxylic acid group. researchgate.netmdpi.com

The process of computational catalyst design typically involves:

Hypothesizing a Reaction Mechanism: Based on known chemical principles, a plausible catalytic cycle is proposed.

Screening Candidate Catalysts: A library of potential catalysts (e.g., different metal complexes with various ligands) is evaluated computationally. This is often done using high-throughput screening where descriptors are used to predict catalytic performance. nih.gov

Calculating Reaction Energetics: For the most promising candidates, DFT calculations are used to map the energy profile of the entire catalytic cycle. This involves locating the structures and energies of all intermediates and transition states. researchgate.net The goal is to find a catalyst that provides a reaction pathway with the lowest possible activation energy for the rate-determining step. nih.gov

For transformations of this compound, a key reaction is the cleavage of the C-Br bond. Computational studies can be used to design photocatalysts or metal complexes that facilitate reductive dehalogenation. researchgate.netmdpi.com For example, researchers might screen different transition metal catalysts (e.g., based on Palladium, Nickel, or Cobalt) to find one that efficiently catalyzes a Suzuki coupling reaction at the C-Br position, a common method for forming new C-C bonds. researchgate.net The computational models would evaluate how the catalyst interacts with the substrate and predict the reaction's feasibility and potential yield.

Advanced Spectroscopic and Structural Elucidation Methodologies for Research

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules by probing their fundamental vibrational modes. For 4-(1-Bromopropyl)benzoic acid, these techniques provide critical insights into the intermolecular forces, specifically hydrogen bonding, and the molecule's conformational preferences.

Hydrogen Bonding Analysis

The most significant intermolecular interaction governing the structure of this compound in the solid state and in non-polar solvents is the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids typically form stable, centrosymmetric cyclic dimers through strong O-H···O=C hydrogen bonds. This dimerization has profound and characteristic effects on the vibrational spectra.

O-H Stretching Vibrations: In the infrared spectrum, the O-H stretching (νO-H) of a free, monomeric carboxylic acid appears as a sharp band around 3500-3600 cm⁻¹. However, due to the strong hydrogen bonding in the dimer, this vibration becomes a very broad and intense absorption band spanning a wide frequency range, typically from 2500 cm⁻¹ to 3300 cm⁻¹. This extensive broadening is a hallmark of strong hydrogen-bonded systems and results from the coupling of the high-frequency O-H stretch with low-frequency intermolecular modes of the dimer. researchgate.netmdpi.com

Carbonyl Stretching Vibrations: The carbonyl (C=O) stretching frequency is also highly sensitive to hydrogen bonding. For a monomeric carboxylic acid, the ν(C=O) band is found near 1760 cm⁻¹. In the hydrogen-bonded dimer, this bond is weakened and elongated, causing a significant shift to a lower wavenumber, typically in the 1710-1680 cm⁻¹ region. researchgate.netucl.ac.uk This red shift is a clear indicator of dimer formation. In Raman spectra, the C=O stretch often appears as one of the strongest bands. indexcopernicus.com

Low-Frequency Modes: In the far-infrared and low-frequency Raman regions (< 200 cm⁻¹), vibrations corresponding to the stretching and bending of the hydrogen bonds themselves can be observed. These modes provide direct information about the strength and dynamics of the dimeric linkage. acs.org

Conformational Analysis

The conformational flexibility of this compound arises from the rotation about the C-C single bonds within the 1-bromopropyl side chain. The orientation of the bulky bromine atom relative to the ethyl group and the benzene (B151609) ring defines different rotational isomers (conformers).

Vibrational spectroscopy can be used to study this conformational isomerism. Different conformers have unique sets of vibrational frequencies, although these differences may be subtle. In a room-temperature spectrum of a solution, the presence of multiple conformers often leads to the broadening of spectral bands. However, by recording spectra at low temperatures, it is sometimes possible to "freeze out" the equilibrium and observe distinct bands for the most stable conformer, or for multiple co-existing conformers.

Key vibrational modes useful for conformational analysis include:

C-Br Stretching: The carbon-bromine stretching vibration is expected in the 600-500 cm⁻¹ region. Its exact frequency can be sensitive to the local conformation around the C-Br bond.

Due to the absence of specific experimental studies on this compound, the expected vibrational frequencies are predicted based on data from analogous compounds like 4-butylbenzoic acid, 4-bromobenzoic acid, and general knowledge of functional group frequencies. nih.govchemicalbook.comnist.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Intensity | Notes |

| O-H Stretch (H-bonded dimer) | 2500 - 3300 | IR | Very Broad, Strong | A hallmark of carboxylic acid dimerization. |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Weak to Medium | Characteristic of the benzene ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman | Medium to Strong | Arising from the propyl side chain. |

| C=O Stretch (H-bonded dimer) | 1710 - 1680 | IR, Raman | Very Strong | Frequency is lowered from the monomer value (~1760 cm⁻¹) due to hydrogen bonding. Strongest band in the Raman spectrum. indexcopernicus.com |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1400 | IR, Raman | Medium to Strong | Vibrations of the p-disubstituted benzene ring. |

| C-H Bending (Alkyl) | 1470 - 1370 | IR | Medium | Scissoring and bending modes of CH₂ and CH₃ groups. |

| O-H In-Plane Bend / C-O Stretch | 1440 - 1395, 1300 - 1200 | IR | Medium to Strong | These modes are often coupled. |

| O-H Out-of-Plane Bend | 960 - 875 | IR | Broad, Medium | Another characteristic band for the carboxylic acid dimer. |

| Aromatic C-H Out-of-Plane Bend | 860 - 800 | IR | Strong | Expected for p-disubstitution. |

| C-Br Stretch | 600 - 500 | IR, Raman | Medium to Strong | The exact position is sensitive to the conformation of the alkyl chain. |

Chiroptical Spectroscopic Methods for Stereochemical Assignment

The compound this compound possesses a chiral center at the carbon atom bearing the bromine atom (C1 of the propyl group). Therefore, it exists as a pair of enantiomers: (R)-4-(1-Bromopropyl)benzoic acid and (S)-4-(1-Bromopropyl)benzoic acid. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the unambiguous determination of the absolute configuration of such chiral molecules.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible range. creative-proteomics.com This phenomenon is only observed for chiral molecules containing a chromophore. In this compound, the benzoic acid moiety acts as the chromophore, which is perturbed by the adjacent chiral center. The π → π* electronic transitions of the aromatic ring, typically occurring below 300 nm, give rise to characteristic ECD signals, known as Cotton effects. creative-proteomics.com

The two enantiomers, (R) and (S), will produce ECD spectra that are perfect mirror images of each other. The absolute configuration is determined by comparing the experimental ECD spectrum with a theoretical spectrum generated by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). acs.orgrsc.org If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, its absolute configuration is assigned as R. If the spectra are mirror images, the configuration is S.

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light for vibrational transitions. rsc.org It provides a more detailed stereochemical fingerprint than ECD, as every vibrational mode in a chiral molecule is theoretically VCD-active.

For carboxylic acids like this compound, VCD analysis can be complicated by the strong tendency to form hydrogen-bonded dimers. rsc.orgnih.gov The spectrum of the dimer is often a superposition of signals from both chiral centers, and the computational modeling becomes significantly more complex. rsc.org To simplify the analysis, experimental strategies are often employed to favor the monomeric form. This can be achieved by using hydrogen-bond-accepting solvents (like DMSO-d₆) or by adding a competing hydrogen-bonding agent (like 7-azaindole) that effectively breaks up the carboxylic acid dimers. rsc.orgrsc.orgacs.org By doing so, the experimental VCD spectrum can be compared with the calculated spectrum of the solvated monomer, greatly simplifying the assignment of the absolute configuration.

Interactive Data Table: Principle of Stereochemical Assignment by Chiroptical Spectroscopy

| Spectroscopic Method | Enantiomer | Expected Outcome |

| ECD | (R)-isomer | A specific pattern of positive and negative Cotton effects corresponding to the electronic transitions of the benzoic acid chromophore. |

| ECD | (S)-isomer | A mirror-image pattern of Cotton effects compared to the (R)-isomer. |

| VCD | (R)-isomer | A complex pattern of positive and negative bands across the infrared region, providing a detailed vibrational fingerprint of the specific absolute configuration. |

| VCD | (S)-isomer | A mirror-image VCD spectrum across the entire infrared region compared to the (R)-isomer. |

Future Directions and Emerging Research Methodologies

Integration with Flow Chemistry and Microreactor Technology

The synthesis of specialized chemicals like 4-(1-Bromopropyl)benzoic acid is increasingly moving from traditional batch processing to continuous flow chemistry, utilizing microreactors to achieve greater control and efficiency. scientistlive.comkrishisanskriti.org This technology offers significant advantages, including superior mixing and heat transfer, which are critical for managing exothermic reactions and improving product selectivity. acs.org The small internal dimensions of microreactors, typically in the range of 10 to 1000 micrometers, prevent the formation of hot spots that can lead to side reactions and impurities in conventional batch reactors. acs.org

The pharmaceutical and fine chemical industries are adopting microreactor technology to enhance the safety and scalability of organic synthesis. scientistlive.comanton-paar.com By connecting multiple microreactors in parallel, production can be scaled up without the need for re-optimization of reaction conditions, a process known as "numbering up." acs.org This approach is particularly beneficial for producing active pharmaceutical ingredients (APIs) and other high-value chemicals where consistency and purity are paramount. krishisanskriti.organton-paar.com For the synthesis of this compound, flow chemistry could enable a more streamlined and automated process, potentially reducing waste and improving yield. researchgate.netyoutube.com The precise control over parameters such as temperature, pressure, and reaction time in a microreactor can lead to a higher quality product with fewer impurities. scientistlive.com

Application of Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in organic chemistry, capable of predicting the outcomes of chemical reactions with increasing accuracy. eurekalert.orgchemai.io These technologies can analyze vast datasets of known reactions to identify patterns and relationships that may not be apparent to human chemists. appliedclinicaltrialsonline.com For a compound like this compound, AI and ML models could be used to predict optimal reaction conditions, suggest novel synthetic routes, and even design new molecules with desired properties. arxiv.orgmedium.com

AI and ML are also being used to predict the selectivity and rate of chemical reactions, helping chemists to fine-tune reaction conditions for optimal performance. eurekalert.org By considering factors such as sterics and electronic effects, these models can provide valuable insights into the underlying mechanisms of a reaction. eurekalert.org Furthermore, the integration of AI with automated experimental platforms, such as high-throughput screening and robotic synthesis, is creating a closed-loop system for chemical discovery, where AI proposes new reactions and experiments, and the results are used to further refine the AI models. chemai.ioappliedclinicaltrialsonline.com

Bio-inspired Synthetic Approaches

Nature has evolved a diverse array of enzymes that can catalyze chemical reactions with remarkable selectivity and efficiency. nih.govresearchgate.net Bio-inspired synthetic approaches seek to harness the power of these natural catalysts to develop more sustainable and environmentally friendly methods for chemical synthesis. dtu.dk For the synthesis of halogenated compounds like this compound, enzymes such as halogenases offer a promising alternative to traditional chemical methods, which often require harsh reaction conditions and can generate toxic byproducts. nih.gov

Flavin-dependent halogenases (FDHs), for example, are a class of enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.govnih.gov These enzymes utilize a flavin cofactor to activate a halide ion, which then reacts with the substrate to form the halogenated product. nih.gov Researchers are actively working to engineer these enzymes to expand their substrate scope and improve their catalytic activity, making them more suitable for industrial applications. nih.govnih.gov

In addition to enzymatic catalysis, bio-inspired approaches also encompass the use of noncovalent interactions, such as halogen bonding, to promote and control chemical reactions. acs.orgresearchgate.net Halogen bonding, the attractive interaction between a halogen atom and a Lewis base, has been shown to play a crucial role in various biological processes and can be exploited to facilitate challenging chemical transformations. acs.org By mimicking these natural strategies, chemists can develop new and innovative methods for the synthesis of complex organic molecules.

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of novel catalytic systems is a cornerstone of modern organic chemistry, with a strong emphasis on sustainability and efficiency. For transformations involving aryl halides and benzoic acids, such as those related to this compound, researchers are exploring a wide range of catalytic approaches to minimize waste, reduce energy consumption, and utilize more abundant and less toxic metals. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. researchgate.netmdpi.com This technique utilizes light energy to drive chemical reactions, often employing catalysts based on ruthenium or iridium, although there is a growing interest in using more earth-abundant metals and organic dyes. mdpi.comresearchgate.net Photocatalysis can be used to generate reactive radical intermediates from aryl halides, which can then participate in a variety of coupling reactions. researchgate.netmdpi.com

Another important area of research is the C-H functionalization of benzoic acids and their derivatives. nih.govresearchgate.netacs.org This approach allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. nih.govmdpi.com Ruthenium-based catalysts have shown particular promise in this area, enabling the selective functionalization of the ortho and meta positions of benzoic acids. nih.govresearchgate.netacs.org The development of more sustainable catalytic systems, including those that operate under milder conditions and with lower catalyst loadings, is a key focus of ongoing research. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1-Bromopropyl)benzoic acid?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. A two-step approach is advised:

Propylation : Introduce the propyl group via alkylation using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).

Bromination : Perform electrophilic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to ensure regioselectivity at the para position.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Use deuterated DMSO to resolve aromatic protons (δ 7.8–8.2 ppm) and bromopropyl chain signals (δ 1.2–3.5 ppm) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 45.2%, H: 4.3%, Br: 23.8%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard mitigation strategies derived from structurally similar brominated benzoic acids:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the bromopropyl chain?

- Methodological Answer : Use SHELXL for refinement:

- Apply PART and SIMU instructions to model anisotropic displacement parameters for bromine and propyl carbons .

- For severe disorder, apply TWIN commands in SHELXTL to address twinning, referencing protocols for brominated small molecules .

- Validate with ORTEP-3 thermal ellipsoid plots to visualize atomic displacement (e.g., 50% probability ellipsoids) .

Q. What experimental strategies can resolve contradictory solubility data for this compound in polar solvents?

- Methodological Answer : Conduct controlled solubility studies:

Q. How can researchers investigate the thermal stability of this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) :

- TGA : Heat at 10°C/min under N₂. Expect decomposition >200°C, with mass loss corresponding to Br and COOH groups .

- DSC : Identify melting points (e.g., ~250°C, analogous to 4-bromobenzoic acid) and phase transitions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products